

Spectroscopic Characterization of 4-Bromo-3-methoxypyridine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methoxypyridine hydrochloride

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Bromo-3-methoxypyridine hydrochloride** (CAS No. 1209335-53-4), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete public dataset for the hydrochloride salt, this guide synthesizes data from the free base, 4-Bromo-3-methoxypyridine, with established principles of spectroscopic shifts upon protonation. This approach offers a robust, predictive, and scientifically grounded characterization for researchers in the field.

Molecular Structure and Spectroscopic Overview

4-Bromo-3-methoxypyridine hydrochloride is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a methoxy group at the 3-position. The hydrochloride salt form results from the protonation of the basic nitrogen atom of the pyridine ring. This protonation significantly influences the electronic environment of the molecule, leading to predictable changes in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Caption: Molecular structure of **4-Bromo-3-methoxypyridine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the pyridine nitrogen in **4-Bromo-3-methoxypyridine hydrochloride** causes a downfield shift of the signals of the ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **4-Bromo-3-methoxypyridine hydrochloride** in a solvent like DMSO-d₆ would show three aromatic protons and one methoxy group. The proton on the nitrogen would also be visible, often as a broad singlet.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-N	~14.0 - 15.0	br s	-
H-2	~8.5 - 8.7	d	~5-6
H-6	~8.3 - 8.5	d	~5-6
H-5	~7.6 - 7.8	t	~5-6
OCH ₃	~4.0 - 4.2	s	-

Note: These are predicted values based on data for related pyridine compounds and the known effects of protonation. Actual values may vary depending on the solvent and concentration.

The downfield shift of the aromatic protons upon protonation is a well-documented phenomenon.^{[1][2]} The electron-withdrawing nature of the pyridinium ion deshields the ring protons, causing them to resonate at a lower field compared to the free base.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show downfield shifts for the carbon atoms of the pyridine ring compared to the free base.

Carbon	Predicted Chemical Shift (ppm)
C-4	~145 - 148
C-2	~142 - 145
C-6	~140 - 143
C-3	~155 - 158
C-5	~110 - 113
OCH ₃	~56 - 59

Note: These are predicted values. The assignment is based on the expected electronic effects of the substituents and protonation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Bromo-3-methoxypyridine hydrochloride** will exhibit characteristic bands for the aromatic ring, the C-O bond of the methoxy group, and, notably, the N-H bond of the pyridinium ion.

Wavenumber (cm ⁻¹)	Vibration
~3200 - 2800	N-H stretch (pyridinium ion)
~3100 - 3000	Aromatic C-H stretch
~1630 - 1580	C=C and C=N ring stretching
~1250 - 1200	Aryl-O stretch (asymmetric)
~1050 - 1000	Aryl-O stretch (symmetric)
~800 - 700	C-Br stretch

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretch in a pyridinium salt and is a key diagnostic feature.^{[3][4]} The fingerprint region will contain a

complex pattern of bands corresponding to various bending and stretching vibrations of the substituted pyridine ring.

Mass Spectrometry (MS)

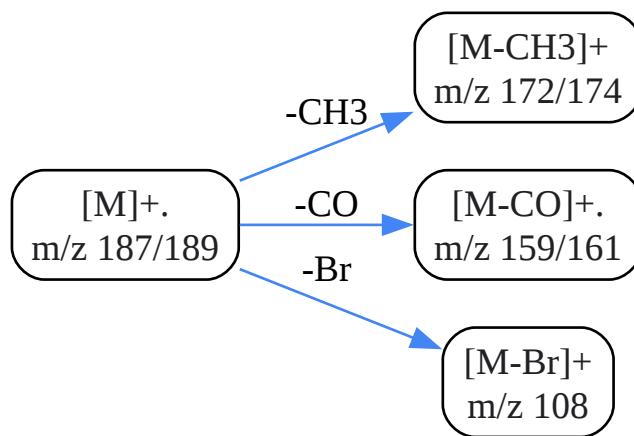
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **4-Bromo-3-methoxypyridine hydrochloride**, the mass spectrum is typically acquired for the free base, as the hydrochloride salt will dissociate in the mass spectrometer. The spectrum will show the molecular ion peak of the free base. A key feature will be the isotopic pattern of bromine (^{79}Br and ^{81}Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M^+ and M^{+2}) of almost equal intensity.

Molecular Ion:

- m/z for $\text{C}_6\text{H}_6^{79}\text{BrNO}$: 186.96
- m/z for $\text{C}_6\text{H}_6^{81}\text{BrNO}$: 188.96

Fragmentation Pattern

The fragmentation of 4-Bromo-3-methoxypyridine is expected to proceed through several pathways, including the loss of a methyl radical from the methoxy group, loss of CO, and cleavage of the bromine atom.



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Caption: Predicted mass spectrometry fragmentation pathway for 4-Bromo-3-methoxypyridine.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-3-methoxypyridine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion of the free base.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Bromo-3-methoxypyridine hydrochloride**. By combining data from the free base with

established principles of spectroscopic theory, researchers can confidently identify and characterize this important chemical intermediate. The provided protocols offer a starting point for obtaining high-quality experimental data.

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